molecular formula C10H14O2 B14300338 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 118949-96-5

6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene

Katalognummer: B14300338
CAS-Nummer: 118949-96-5
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: NRLQYBQNOWJMLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound with the molecular formula C8H12O2. It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system.

Vorbereitungsmethoden

The synthesis of 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the spirocyclic structure. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial production methods typically involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .

Analyse Chemischer Reaktionen

6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Eigenschaften

CAS-Nummer

118949-96-5

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

6-ethenyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C10H14O2/c1-2-9-5-3-4-6-10(9)11-7-8-12-10/h2,5H,1,3-4,6-8H2

InChI-Schlüssel

NRLQYBQNOWJMLK-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CCCCC12OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.